Phe-pro-arg
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, using protecting groups to ensure specificity and prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid (phenylalanine): to a resin.
Sequential addition of proline and arginine: using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
Removal of protecting groups: and cleavage of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phe-pro-arg can undergo various chemical reactions, including:
Oxidation: : Oxidation of the arginine residue can lead to the formation of citrulline.
Reduction: : Reduction of the arginine residue can produce agmatine.
Substitution: : Substitution reactions at the phenylalanine residue can result in derivatives with altered properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or periodate.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Citrulline: : From the oxidation of arginine.
Agmatine: : From the reduction of arginine.
Phenylalanine derivatives: : From substitution reactions at the phenylalanine residue.
Scientific Research Applications
Chemistry
Phe-pro-arg is used in the study of peptide chemistry and protein interactions. Its structural properties make it a valuable tool for understanding peptide bond formation and stability.
Biology
In biological research, this compound is used to investigate cellular processes and signaling pathways. It can serve as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and activity.
Medicine
This compound has potential therapeutic applications, particularly as an anticoagulant. Its ability to inhibit thrombin, a key enzyme in blood clotting, makes it a candidate for developing new anticoagulant drugs.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a building block for more complex peptide structures.
Mechanism of Action
Phe-pro-arg exerts its effects primarily through its interaction with thrombin. The arginine residue in the tripeptide binds to the active site of thrombin, inhibiting its ability to cleave fibrinogen into fibrin, thereby preventing blood clot formation. This mechanism makes this compound a potential anticoagulant.
Comparison with Similar Compounds
Phe-pro-arg is compared to other peptide-based thrombin inhibitors, such as D-Phe-Pro-D-Arg-D-Thr-CONH2. While both compounds share similar structures, this compound's unique combination of amino acids provides distinct advantages in terms of stability and specificity. Other similar compounds include:
D-Phe-Pro-D-Arg-D-Thr-CONH2: : A closely related thrombin inhibitor with a slightly different amino acid sequence.
Gly-Pro-Arg-H: : Another peptide derived from thrombin cleavage sites.
Biological Activity
Phe-Pro-Arg (FPR) is a tetrapeptide that has garnered attention in various fields of biomedical research due to its significant biological activities, particularly as an inhibitor of thrombin and its potential therapeutic applications. This article explores the biological activity of FPR, including its mechanisms of action, pharmacological effects, and relevant case studies.
FPR is characterized by its sequence of amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg). This specific arrangement contributes to its biological functions, particularly in the inhibition of serine proteases like thrombin. The mechanism involves the irreversible binding of FPR to thrombin, which is crucial in the coagulation cascade.
Key Characteristics:
- Thrombin Inhibition : FPR acts as a potent and selective irreversible inhibitor of thrombin, with a rate constant (Kobs/[I]) of 107 M−1s−1 .
- Stoichiometry : It reacts with thrombin in a 1:1 ratio, which is essential for understanding its inhibitory capacity .
Pharmacological Applications
The biological activity of FPR extends beyond thrombin inhibition. Research indicates potential applications in various therapeutic areas:
- Anticoagulant Therapy : Due to its ability to inhibit thrombin, FPR may serve as a candidate for developing new anticoagulant therapies, particularly for patients at risk of thromboembolic disorders.
- Cancer Treatment : Some studies suggest that peptides similar to FPR may have roles in cancer treatment by modulating angiogenesis and tumor growth through their interactions with proteolytic enzymes .
Case Study 1: Thrombin Inhibition
A study focused on the design and synthesis of morpholinone-based this compound mimics demonstrated their effectiveness as thrombin inhibitors. The research included X-ray crystallography to elucidate the structure of enzyme-inhibitor complexes, highlighting the importance of structural modifications in enhancing inhibitory potency .
Case Study 2: Antimicrobial Activity
In another context, analogs of antimicrobial peptides related to FPR have shown broad-spectrum antimicrobial activity. These peptides were tested against various strains of bacteria and fungi, indicating that modifications to the basic structure can yield compounds with significant therapeutic potential .
Summary Table of Biological Activities
Properties
CAS No. |
79338-56-0 |
---|---|
Molecular Formula |
C20H30N6O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1 |
InChI Key |
NTUPOKHATNSWCY-PMPSAXMXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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